molecular formula C12H14N4O2 B6320729 Ethyl 3-((4,6-dimethylpyrimidin-2-yl)amino)-2-cyanoprop-2-enoate CAS No. 228415-47-2

Ethyl 3-((4,6-dimethylpyrimidin-2-yl)amino)-2-cyanoprop-2-enoate

Cat. No. B6320729
CAS RN: 228415-47-2
M. Wt: 246.27 g/mol
InChI Key: WPQPBJSWBNHBIP-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-((4,6-dimethylpyrimidin-2-yl)amino)-2-cyanoprop-2-enoate, also known as ethyl 3-MPCA, is an organic compound belonging to the class of pyrimidines. It is a white solid with a melting point of 204–205 °C. It is soluble in water, methanol, and ethanol, and is used as a reagent in organic synthesis. It is a versatile compound with a wide range of applications in the field of scientific research.

Scientific Research Applications

Ethyl 3-MPCA is widely used in scientific research as a reagent for the synthesis of a variety of compounds. It is used in the synthesis of pyrimidine derivatives, such as 4-MPCA, 5-MPCA, and 6-MPCA. It is also used in the synthesis of heterocyclic compounds, such as imidazole derivatives, pyrazole derivatives, and thiazole derivatives. It is also used in the synthesis of biologically active compounds, such as antibiotics, antivirals, and anticancer agents.

Mechanism of Action

The mechanism of action of Ethyl 3-((4,6-dimethylpyrimidin-2-yl)amino)-2-cyanoprop-2-enoate 3-MPCA is not yet fully understood. However, it is believed to involve the formation of a covalent bond between the nitrogen atom of the pyrimidine and the carbon atom of the cyanoacetate moiety. This results in the formation of a new carbon–nitrogen bond, which is then further stabilized by the formation of hydrogen bonds between the hydrogen atoms of the cyanoacetate and the nitrogen atoms of the pyrimidine.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 3-((4,6-dimethylpyrimidin-2-yl)amino)-2-cyanoprop-2-enoate 3-MPCA are not yet fully understood. However, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties in vitro. It has also been found to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 3-((4,6-dimethylpyrimidin-2-yl)amino)-2-cyanoprop-2-enoate 3-MPCA in laboratory experiments include its high solubility in a variety of solvents, its low cost, and its low toxicity. It is also easy to handle and store. The main limitation of using Ethyl 3-((4,6-dimethylpyrimidin-2-yl)amino)-2-cyanoprop-2-enoate 3-MPCA in laboratory experiments is its instability in the presence of strong acids and bases.

Future Directions

The potential future applications of Ethyl 3-((4,6-dimethylpyrimidin-2-yl)amino)-2-cyanoprop-2-enoate 3-MPCA include its use in the synthesis of drugs and other biologically active compounds, as well as its use as an anti-inflammatory, anti-oxidant, and anti-cancer agent. It could also be used in the development of new synthetic methods and catalysts. Additionally, further research into the mechanism of action of Ethyl 3-((4,6-dimethylpyrimidin-2-yl)amino)-2-cyanoprop-2-enoate 3-MPCA could lead to new insights into its biochemical and physiological effects.

Synthesis Methods

Ethyl 3-MPCA is synthesized by the reaction of Ethyl 3-((4,6-dimethylpyrimidin-2-yl)amino)-2-cyanoprop-2-enoate cyanoacetate with 4,6-dimEthyl 3-((4,6-dimethylpyrimidin-2-yl)amino)-2-cyanoprop-2-enoatepyrimidine-2-amine in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds in an aqueous medium at temperatures ranging from 80 to 90 °C. The reaction is typically carried out in a two-phase system, with the aqueous phase containing the base and the organic phase containing the reactants. The reaction is complete within two hours, and the product is isolated by extraction with an organic solvent, such as Ethyl 3-((4,6-dimethylpyrimidin-2-yl)amino)-2-cyanoprop-2-enoate acetate.

properties

IUPAC Name

ethyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-4-18-11(17)10(6-13)7-14-12-15-8(2)5-9(3)16-12/h5,7H,4H2,1-3H3,(H,14,15,16)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQPBJSWBNHBIP-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NC(=CC(=N1)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=NC(=CC(=N1)C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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